

# In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibromopropane

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## Compound of Interest

Compound Name: *Dibromopropane*

Cat. No.: *B1216051*

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This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,2-**dibromopropane**. The information enclosed is intended to support analytical method development, structural elucidation, and impurity identification in research and pharmaceutical applications.

## Mass Spectrometry Data

The mass spectrum of 1,2-**dibromopropane** is characterized by the presence of two bromine atoms, which have two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly equal abundance. This isotopic distribution results in a distinctive pattern of peaks for the molecular ion and any bromine-containing fragments. The molecular ion ( $M^+$ ) will appear as a cluster of peaks at  $M$ ,  $M+2$ , and  $M+4$ , with relative intensities of approximately 1:2:1. Fragments containing one bromine atom will exhibit a doublet of peaks ( $m/z$  and  $m/z+2$ ) of roughly equal intensity.

## Table 1: Key Mass Fragments and Relative Abundances for 1,2-Dibromopropane

m/z	Proposed Fragment Ion	Formula	Relative Abundance (%)	Notes
41	Propargyl cation	[C3H5]+	100	Base Peak
121	Bromopropyl cation (79Br)	[C3H6Br]+	95	Loss of one Br radical
123	Bromopropyl cation (81Br)	[C3H6Br]+	95	Isotopic peak for m/z 121
200	Molecular Ion (M+, 2 x 79Br)	[C3H6Br2]+	5	
202	Molecular Ion (M+2, 79Br + 81Br)	[C3H6Br2]+	10	
204	Molecular Ion (M+4, 2 x 81Br)	[C3H6Br2]+	5	
107	[C2H4Br]+ (79Br)	[C2H4Br]+	4	
109	[C2H4Br]+ (81Br)	[C2H4Br]+	4	Isotopic peak for m/z 107
81	Bromine ion	[81Br]+	8	
79	Bromine ion	[79Br]+	8	

Relative abundances are approximate and can vary slightly based on instrumentation and experimental conditions.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of 1,2-**dibromopropane** using GC-MS, based on established methods for volatile halogenated hydrocarbons.

## 2.1. Instrumentation

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).

## 2.2. Reagents and Materials

- 1,2-**Dibromopropane** standard (99%+ purity).
- High-purity solvent for sample dilution (e.g., methanol or hexane, GC grade).
- Helium (99.999% purity) as the carrier gas.

## 2.3. GC Conditions

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1  $\mu$ L
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes.
  - Ramp: Increase to 200 °C at a rate of 10 °C/min.
  - Final hold: Hold at 200 °C for 5 minutes.

## 2.4. MS Conditions

- Ionization Mode: Electron Ionization (EI)

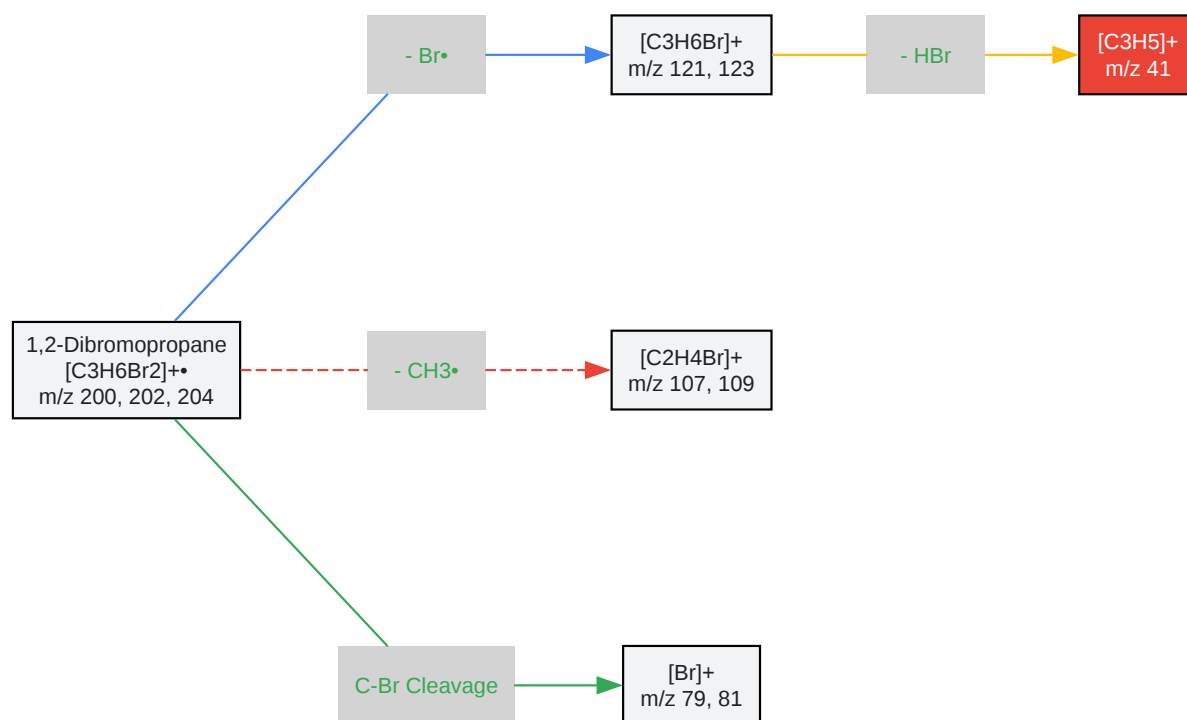
- Electron Energy: 70 eV<sup>[1]</sup>
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 35-300
- Scan Speed: 1000 amu/s
- Solvent Delay: 3 minutes

## 2.5. Sample Preparation

- Prepare a stock solution of 1,2-**dibromopropane** (e.g., 1000 µg/mL) in the chosen solvent.
- Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- Inject the standards and samples into the GC-MS system.

## Fragmentation Pathway Visualization

The fragmentation of 1,2-**dibromopropane** upon electron ionization follows logical pathways dictated by bond stabilities and the formation of stable carbocations. The primary fragmentation events are the loss of a bromine radical and subsequent rearrangements.



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Caption: Fragmentation pathway of 1,2-**dibromopropane** in EI-MS.

The above diagram illustrates the primary fragmentation pathways of the 1,2-**dibromopropane** molecular ion. The most significant fragmentation is the cleavage of a carbon-bromine bond to lose a bromine radical, resulting in the abundant  $[C_3H_6Br]^+$  ion cluster at m/z 121 and 123. Subsequent loss of HBr from this fragment leads to the highly stable propargyl cation  $[C_3H_5]^+$  at m/z 41, which is the base peak in the spectrum. Other minor fragmentation pathways, such as the direct cleavage to form a bromine cation or the loss of a methyl radical, also contribute to the overall mass spectrum.

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## References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
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